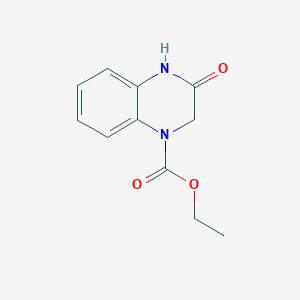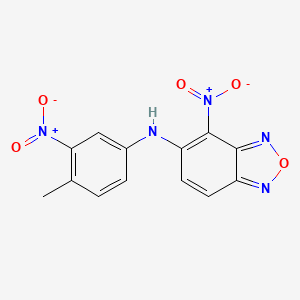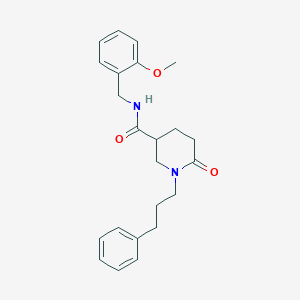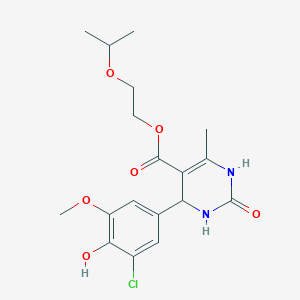![molecular formula C16H16BrClN2O2 B5062116 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide, also known as acetylcholine chloride, is a neurotransmitter that plays a crucial role in the functioning of the nervous system. It is synthesized in the nerve terminal and released into the synaptic cleft, where it binds to specific receptors on the postsynaptic membrane, leading to the initiation of various physiological responses. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of acetylcholine chloride are discussed below.
作用機序
Acetylcholine chloride binds to specific receptors on the postsynaptic membrane, leading to the initiation of various physiological responses. There are two types of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee receptors: nicotinic and muscarinic. Nicotinic receptors are found in the neuromuscular junction and the autonomic ganglia, while muscarinic receptors are found in the parasympathetic nervous system. The binding of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee to nicotinic receptors leads to the initiation of muscle contraction, while the binding of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee to muscarinic receptors leads to the regulation of heart rate, glandular secretion, and smooth muscle contraction.
Biochemical and Physiological Effects
Acetylcholine chloride has various biochemical and physiological effects on the body. It is involved in the regulation of heart rate, glandular secretion, and smooth muscle contraction. Acetylcholine chloride also plays a crucial role in the initiation of muscle contraction. In addition, 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
Acetylcholine chloride is widely used in laboratory experiments to study the functioning of the nervous system. Its advantages include its crucial role in the initiation of muscle contraction and its involvement in various physiological processes. However, 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride has certain limitations, including its short half-life and the difficulty of measuring its concentration in vivo.
将来の方向性
There are several future directions for the study of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride. One direction is the development of new drugs that target 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee receptors and modulate their activity. Another direction is the study of the role of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new techniques for measuring the concentration of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride in vivo will be important for further understanding its role in the functioning of the nervous system.
合成法
Acetylcholine chloride is synthesized in the nerve terminal from choline and acetyl-CoA by the enzyme choline acetyltransferase. The reaction results in the formation of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee and CoA. The 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee is then stored in vesicles until it is released into the synaptic cleft upon nerve stimulation.
科学的研究の応用
Acetylcholine chloride has been extensively studied in scientific research due to its crucial role in the functioning of the nervous system. It is involved in various physiological processes, including muscle contraction, regulation of heart rate, and regulation of glandular secretion. Acetylcholine chloride has also been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2.BrH/c1-11(16(21)13-3-5-14(17)6-4-13)19-9-7-15(8-10-19)18-12(2)20;/h3-11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHXKGDJUITUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=C(C=C2)NC(=O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-isopropyl-4-piperidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062035.png)

![N-{1-[1-(cyclopropylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5062051.png)

![methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5062063.png)

![N-(1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5062077.png)
![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)


![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)